4-(5-chloro-2-{[1-(2-furyl)ethylidene]amino}phenyl)-3-iminodihydro-2(3H)-furanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(5-chloro-2-{[1-(2-furyl)ethylidene]amino}phenyl)-3-iminodihydro-2(3H)-furanone, also known as CFI-400945, is a small molecule inhibitor that has gained attention in recent years due to its potential therapeutic applications.
Wirkmechanismus
4-(5-chloro-2-{[1-(2-furyl)ethylidene]amino}phenyl)-3-iminodihydro-2(3H)-furanone works by inhibiting the activity of checkpoint kinase 1 (CHK1), a protein that plays a critical role in DNA damage response and cell cycle regulation. By inhibiting CHK1, 4-(5-chloro-2-{[1-(2-furyl)ethylidene]amino}phenyl)-3-iminodihydro-2(3H)-furanone prevents cancer cells from repairing DNA damage and undergoing cell division, ultimately leading to cell death.
Biochemical and Physiological Effects:
4-(5-chloro-2-{[1-(2-furyl)ethylidene]amino}phenyl)-3-iminodihydro-2(3H)-furanone has been shown to induce DNA damage and cell cycle arrest in cancer cells, leading to apoptosis. Additionally, 4-(5-chloro-2-{[1-(2-furyl)ethylidene]amino}phenyl)-3-iminodihydro-2(3H)-furanone has been found to enhance the immune response to cancer cells, potentially making it a useful adjuvant therapy.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 4-(5-chloro-2-{[1-(2-furyl)ethylidene]amino}phenyl)-3-iminodihydro-2(3H)-furanone is its specificity for CHK1, which reduces off-target effects and toxicity. However, 4-(5-chloro-2-{[1-(2-furyl)ethylidene]amino}phenyl)-3-iminodihydro-2(3H)-furanone has limited solubility in water, which can make it difficult to administer in vivo. Additionally, the optimal dosing and administration schedule for 4-(5-chloro-2-{[1-(2-furyl)ethylidene]amino}phenyl)-3-iminodihydro-2(3H)-furanone have yet to be determined.
Zukünftige Richtungen
Future research on 4-(5-chloro-2-{[1-(2-furyl)ethylidene]amino}phenyl)-3-iminodihydro-2(3H)-furanone could focus on optimizing its dosing and administration schedule to maximize its therapeutic efficacy. Additionally, further studies could investigate the potential use of 4-(5-chloro-2-{[1-(2-furyl)ethylidene]amino}phenyl)-3-iminodihydro-2(3H)-furanone in combination with other cancer treatments, such as immunotherapy. Finally, research could also explore the potential use of 4-(5-chloro-2-{[1-(2-furyl)ethylidene]amino}phenyl)-3-iminodihydro-2(3H)-furanone in other disease areas, such as neurodegenerative disorders.
Synthesemethoden
4-(5-chloro-2-{[1-(2-furyl)ethylidene]amino}phenyl)-3-iminodihydro-2(3H)-furanone is synthesized through a series of chemical reactions that involve the condensation of 5-chloro-2-nitroaniline and 2-furylacetaldehyde followed by reduction and cyclization. The resulting product is then purified through column chromatography to obtain the final compound.
Wissenschaftliche Forschungsanwendungen
4-(5-chloro-2-{[1-(2-furyl)ethylidene]amino}phenyl)-3-iminodihydro-2(3H)-furanone has been studied extensively for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and ovarian cancer cells. Additionally, 4-(5-chloro-2-{[1-(2-furyl)ethylidene]amino}phenyl)-3-iminodihydro-2(3H)-furanone has been found to enhance the efficacy of other cancer treatments, such as chemotherapy and radiation therapy.
Eigenschaften
Molekularformel |
C16H13ClN2O3 |
---|---|
Molekulargewicht |
316.74 g/mol |
IUPAC-Name |
4-[5-chloro-2-[1-(furan-2-yl)ethylideneamino]phenyl]-3-iminooxolan-2-one |
InChI |
InChI=1S/C16H13ClN2O3/c1-9(14-3-2-6-21-14)19-13-5-4-10(17)7-11(13)12-8-22-16(20)15(12)18/h2-7,12,18H,8H2,1H3 |
InChI-Schlüssel |
GDFIAGNUKVNBFA-UHFFFAOYSA-N |
SMILES |
CC(=NC1=C(C=C(C=C1)Cl)C2COC(=O)C2=N)C3=CC=CO3 |
Kanonische SMILES |
CC(=NC1=C(C=C(C=C1)Cl)C2COC(=O)C2=N)C3=CC=CO3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.